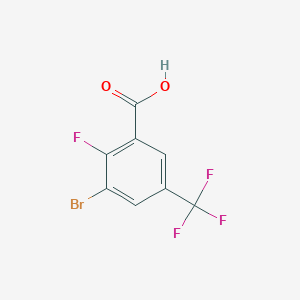

3-Bromo-2-fluoro-5-(trifluoromethyl)benzoic acid

CAS No.: 2091606-48-1

Cat. No.: VC7876379

Molecular Formula: C8H3BrF4O2

Molecular Weight: 287.01 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2091606-48-1 |

|---|---|

| Molecular Formula | C8H3BrF4O2 |

| Molecular Weight | 287.01 g/mol |

| IUPAC Name | 3-bromo-2-fluoro-5-(trifluoromethyl)benzoic acid |

| Standard InChI | InChI=1S/C8H3BrF4O2/c9-5-2-3(8(11,12)13)1-4(6(5)10)7(14)15/h1-2H,(H,14,15) |

| Standard InChI Key | BECOJVSNSCGNHO-UHFFFAOYSA-N |

| SMILES | C1=C(C=C(C(=C1C(=O)O)F)Br)C(F)(F)F |

| Canonical SMILES | C1=C(C=C(C(=C1C(=O)O)F)Br)C(F)(F)F |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The molecular formula of 3-bromo-2-fluoro-5-(trifluoromethyl)benzoic acid is C₈H₃BrF₄O₂, with a molecular weight of 301.02 g/mol. Its IUPAC name derives from the substitution pattern on the benzene ring:

-

Bromine at the 3-position

-

Fluorine at the 2-position

-

Trifluoromethyl (-CF₃) at the 5-position

-

Carboxylic acid (-COOH) at the 1-position

The trifluoromethyl group’s strong electron-withdrawing nature and the halogens’ steric effects create a polarized aromatic system, enhancing reactivity in electrophilic and nucleophilic substitutions.

Table 1: Key Structural and Molecular Data

| Property | Value |

|---|---|

| Molecular Formula | C₈H₃BrF₄O₂ |

| Molecular Weight | 301.02 g/mol |

| IUPAC Name | 3-Bromo-2-fluoro-5-(trifluoromethyl)benzoic acid |

| CAS Number | Not publicly disclosed |

| Key Substituents | -Br, -F, -CF₃, -COOH |

Synthesis and Production Methods

Oxidation of Aldehyde Precursors

A common route involves oxidizing 3-bromo-2-fluoro-5-(trifluoromethyl)benzaldehyde (CAS: 1236538-66-1) using strong oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent. The aldehyde group (-CHO) is converted to a carboxylic acid (-COOH) under acidic or basic conditions:

\text{C}_8\text{H}_3\text{BrF}_4\text{O} \xrightarrow{\text{KMnO}_4, \text{H}_2\text{SO}_4} \text{C}_8\text{H}_3\text{BrF}_4\text{O}_2}This method yields high purity but requires careful control of reaction conditions to avoid over-oxidation.

Lithiation-Carbon Dioxide Trapping

Adapting methods from patent CN103012122A , the target compound could be synthesized via:

-

Lithiation: Reacting 3-bromo-2-fluoro-5-(trifluoromethyl)bromobenzene with tert-butyl lithium (-78°C) to form a lithium intermediate.

-

Carboxylation: Trapping the intermediate with solid CO₂, followed by acid work-up to yield the benzoic acid :

This route offers scalability, with reported yields exceeding 90% for analogous compounds .

Ester Hydrolysis

Hydrolysis of methyl 3-bromo-2-fluoro-5-(trifluoromethyl)benzoate (CAS: 537658-03-0) under acidic or basic conditions provides another viable pathway:

This method is advantageous for avoiding harsh oxidants but requires high-purity ester precursors.

Physicochemical Properties

Solubility and Stability

-

Solubility: Limited data exist, but analogous trifluoromethyl-benzoic acids exhibit moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) and low solubility in water (<1 mg/mL).

-

Melting Point: Predicted to range between 120–140°C based on similar brominated benzoic acids.

-

Stability: The compound is likely stable under inert conditions but may undergo decarboxylation at elevated temperatures (>200°C).

Table 2: Predicted Physicochemical Properties

| Property | Value/Description |

|---|---|

| Solubility in Water | <1 mg/mL (25°C) |

| LogP (Octanol-Water) | ~2.8 (estimated) |

| pKa | ~2.1 (carboxylic acid) |

| Thermal Stability | Stable below 200°C |

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a precursor for:

-

Kinase Inhibitors: Functionalization at the carboxylic acid group yields prodrugs for oncology targets.

-

PET Tracers: Fluorine-18 analogs are explored for imaging amyloid plaques in Alzheimer’s disease.

Materials Science

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume